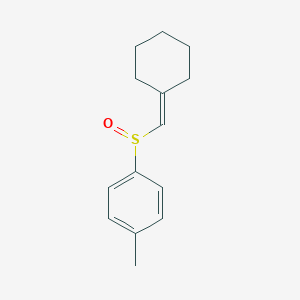
1-(Cyclohexylidenemethanesulfinyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexylidenemethanesulfinyl)-4-methylbenzene is an organic compound that features a cyclohexylidene group attached to a methanesulfinyl group, which is further connected to a 4-methylbenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylidenemethanesulfinyl)-4-methylbenzene can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around 0°C to 10°C to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclohexylidenemethanesulfinyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
1-(Cyclohexylidenemethanesulfinyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Cyclohexylidenemethanesulfinyl)-4-methylbenzene involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Cyclohexylidenemethanesulfonyl)-4-methylbenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-(Cyclohexylidenemethanesulfinyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-(Cyclohexylidenemethanesulfinyl)-4-methylbenzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
Numéro CAS |
61187-69-7 |
|---|---|
Formule moléculaire |
C14H18OS |
Poids moléculaire |
234.36 g/mol |
Nom IUPAC |
1-(cyclohexylidenemethylsulfinyl)-4-methylbenzene |
InChI |
InChI=1S/C14H18OS/c1-12-7-9-14(10-8-12)16(15)11-13-5-3-2-4-6-13/h7-11H,2-6H2,1H3 |
Clé InChI |
AKPNGBOOOHOALG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C=C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14585055.png)

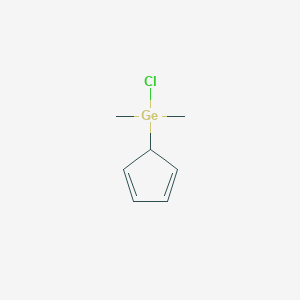
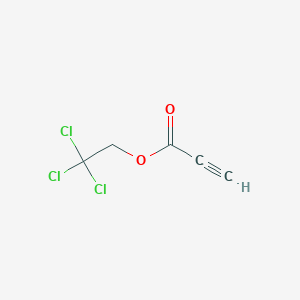
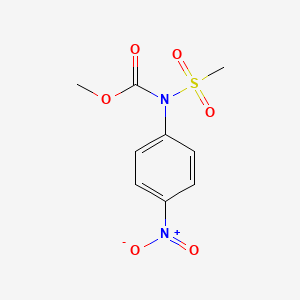
![1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine](/img/structure/B14585094.png)
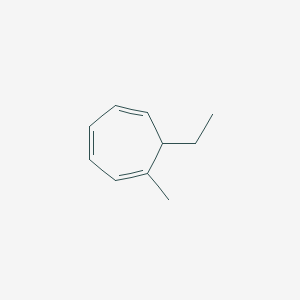
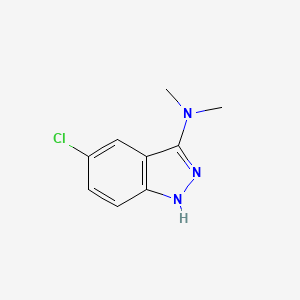
![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)

![5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-](/img/structure/B14585122.png)
![Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane](/img/structure/B14585124.png)

![3,3'-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one)](/img/structure/B14585136.png)
